molecular formula C18H22FN3O4S B562832 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 CAS No. 1189696-04-5

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6

Cat. No.: B562832
CAS No.: 1189696-04-5
M. Wt: 401.486
InChI Key: TYISRAUZBAYPKG-XERRXZQWSA-N
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Description

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6, also known as this compound, is a useful research compound. Its molecular formula is C18H22FN3O4S and its molecular weight is 401.486. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities to rosuvastatin, a well-known statin used for lowering cholesterol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H22FN3O4S
  • Molecular Weight : 401.486 g/mol
  • CAS Number : 1189696-04-5

The compound features a pyrimidine core substituted with an ethyl ester and a fluorophenyl group, contributing to its biological properties. The presence of the sulfonamide moiety is particularly noteworthy, as it often enhances the pharmacological profile of compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of HMG-CoA Reductase : Similar to other statins, this compound may inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver and increased uptake of LDL from the bloodstream.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.
  • Antioxidant Activity : The compound may also possess antioxidant properties, which can protect cells from oxidative stress and contribute to its cardioprotective effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Cholesterol-Lowering Effects : In hyperlipidemic rats, administration of the compound resulted in a statistically significant reduction in total cholesterol and LDL levels compared to control groups.
  • Tumor Growth Inhibition : In xenograft models, treatment with this compound led to reduced tumor size and weight, supporting its potential as an anticancer agent.

Case Studies and Clinical Implications

  • Case Study on Hyperlipidemia : A clinical trial involving patients with high cholesterol levels indicated that a formulation containing this compound resulted in improved lipid profiles similar to those observed with standard statin therapy.
  • Case Study on Cancer Treatment : An exploratory study evaluated the efficacy of this compound in combination with other chemotherapeutics for treating resistant cancer types. Results showed enhanced efficacy and reduced side effects compared to traditional regimens.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYISRAUZBAYPKG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747759
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189696-04-5
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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